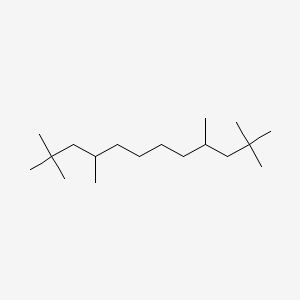

2,2,4,9,11,11-Hexamethyldodecane

Description

Properties

CAS No. |

6304-50-3 |

|---|---|

Molecular Formula |

C18H38 |

Molecular Weight |

254.5 g/mol |

IUPAC Name |

2,2,4,9,11,11-hexamethyldodecane |

InChI |

InChI=1S/C18H38/c1-15(13-17(3,4)5)11-9-10-12-16(2)14-18(6,7)8/h15-16H,9-14H2,1-8H3 |

InChI Key |

NJOPDRPUVCALJM-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCCC(C)CC(C)(C)C)CC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The primary preparation route for this compound involves the alkylation of dodecane or structurally related precursors with methylating agents. This method introduces methyl groups at specific positions along the dodecane chain to achieve the hexamethyl substitution pattern.

Alkylation Reaction:

The process typically employs strong bases such as lithium diisopropylamide (LDA) to deprotonate the precursor, generating carbanions that react with alkyl halides (usually methyl halides) to install methyl groups selectively at the 2, 4, 9, and 11 positions on the dodecane backbone.Reaction Conditions:

Careful control of temperature and reaction time is essential to maximize yield and selectivity. Elevated temperatures favor alkylation but may also increase side reactions, requiring optimization.Purification:

After the reaction, purification steps such as distillation or chromatographic separation are used to isolate this compound from byproducts and unreacted materials.

Alternative Synthetic Considerations

While the alkylation of dodecane is the most documented route, other potential methods could include:

Stepwise Methylation:

Sequential methylation of smaller branched intermediates, although less practical due to complexity.Use of Organometallic Reagents:

Employing organolithium or Grignard reagents derived from methyl-substituted alkanes to build the hexamethylated structure.

However, these alternatives are less commonly reported or industrially viable compared to the direct alkylation approach.

Analytical Data and Characterization

Physical and Chemical Properties

Spectroscopic Data

Infrared (IR) and other spectral data are available through databases such as SpectraBase, which provide characteristic absorption bands consistent with branched alkanes.

Mass spectrometry and nuclear magnetic resonance (NMR) data confirm the substitution pattern and molecular structure, although detailed spectra are generally accessed through specialized chemical databases.

Data Table: Summary of Preparation and Properties

| Aspect | Detail |

|---|---|

| Starting Material | Dodecane or suitable alkane precursors |

| Reagents | Methylating agents (e.g., methyl halides), Lithium diisopropylamide (LDA) |

| Reaction Type | Alkylation |

| Key Conditions | Controlled temperature and reaction time for selectivity |

| Purification Methods | Distillation, chromatography |

| Molecular Formula | C18H38 |

| Molecular Weight | 254.5 g/mol |

| Physical State | Liquid (based on boiling point and density) |

| Boiling Point | 285.1 °C at 760 mmHg |

| Density | 0.779 g/cm³ |

| Applications | Research on branched hydrocarbons, solvent systems, lubricant additives |

| Spectroscopic Data | IR, MS, NMR available in chemical databases |

Chemical Reactions Analysis

Types of Reactions

2,2,4,9,11,11-Hexamethyldodecane primarily undergoes substitution reactions due to the presence of multiple methyl groups. It is relatively inert to oxidation and reduction under standard conditions.

Common Reagents and Conditions

Substitution Reactions: Halogenation using chlorine or bromine in the presence of UV light or a radical initiator.

Hydrogenation: Although less common, hydrogenation can be performed using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C).

Major Products

Halogenated Derivatives: Chlorinated or brominated hexamethyldodecane.

Hydrogenated Products: Fully saturated hydrocarbons with no double bonds.

Scientific Research Applications

Industrial Applications

-

Solvent in Chemical Processes

- Due to its low volatility and high boiling point, it serves as an effective solvent for various chemical reactions, particularly in the synthesis of organic compounds.

-

Plasticizer

- It is used as a plasticizer in the production of polymers and plastics, enhancing flexibility and durability.

-

Lubricants

- The compound's hydrophobic nature makes it suitable for formulating lubricants that require high thermal stability and low evaporation rates.

-

Cosmetic Formulations

- Its emollient properties allow for its use in cosmetic products to enhance skin feel and moisture retention.

Research Applications

-

Biochemical Studies

- Research has explored the use of 2,2,4,9,11,11-Hexamethyldodecane in studying membrane dynamics due to its ability to integrate into lipid bilayers without disrupting cellular functions.

-

Drug Delivery Systems

- The compound's lipophilic characteristics make it a candidate for drug delivery formulations aimed at improving the bioavailability of hydrophobic drugs.

- Environmental Studies

Case Study 1: Biodegradation Research

In a study focusing on microbial contamination in petroleum pipelines, researchers utilized this compound to evaluate its interaction with microbial communities at diesel-water interfaces. Results indicated that this compound could influence microbial growth patterns and biodegradation rates of hydrocarbons .

Case Study 2: Drug Formulation Development

A research team investigated the incorporation of this compound into lipid-based drug delivery systems. The findings demonstrated enhanced solubility and stability of various pharmaceutical compounds when formulated with this hydrocarbon as a carrier agent .

Comparative Analysis of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Chemical Processes | Used as a solvent for organic synthesis | Low volatility; high boiling point |

| Plastic Manufacturing | Acts as a plasticizer | Improves flexibility and durability |

| Lubricants | Formulated into high-performance lubricants | High thermal stability; low evaporation |

| Cosmetic Products | Enhances skin feel and moisture retention | Emollient properties |

| Biochemical Research | Studied for its integration into lipid bilayers | Minimal disruption to cellular functions |

| Drug Delivery Systems | Improves bioavailability of hydrophobic drugs | Enhanced solubility |

Mechanism of Action

The mechanism of action of 2,2,4,9,11,11-Hexamethyldodecane is primarily based on its hydrophobic interactions. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in various applications, including drug delivery and membrane studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Linear vs. Branched Alkanes

n-Dodecane (Linear Dodecane)

- Formula : C₁₂H₂₆

- Molecular Weight : 170.33 g/mol

- Density : ~0.75 g/cm³ (at 20°C)

- Boiling Point : 216–218°C

- LogP : ~6.6

Comparison: The linear isomer, n-dodecane, has a shorter carbon chain (C12 vs. C18) and lacks methyl branching. This results in lower molecular weight and higher density compared to the branched hexamethyldodecane. However, the boiling point of the linear isomer is lower (216°C vs. 285°C), as branching reduces intermolecular van der Waals forces . Both compounds exhibit similar LogP values, but the branched structure enhances solubility in nonpolar matrices .

2,6,11,15-Tetramethylhexadecane (Crocetane)

- Formula : C₂₀H₄₂

- Molecular Weight : 282.55 g/mol

- Boiling Point: Not reported (estimated >300°C)

- Applications : Biomarker in geochemistry; precursor for synthetic hydrocarbons.

Comparison :

This compound has a longer carbon chain (C20) but fewer methyl branches (four vs. six). The increased chain length raises molecular weight and boiling point relative to hexamethyldodecane. Its linear-branched hybrid structure balances thermal stability and fluidity, making it useful in high-temperature applications .

Hexadecamethylheptadecane

- Formula : C₃₃H₆₈

- Molecular Weight : 464.9 g/mol

- Structure : Heptadecane (C17) with 16 methyl substituents.

Comparison :

This ultra-branched alkane demonstrates how increased branching and chain length amplify molecular weight and steric hindrance. While specific data on density or boiling point are unavailable, its extreme branching likely reduces crystallinity and enhances solubility in hydrocarbons .

Cyclic and Halogenated Analogues

Cyclohexasiloxane (D6)

- Formula : C₁₂H₃₆O₆Si₆

- Molecular Weight : 276.60 g/mol

- Density : ~0.96 g/cm³

- Boiling Point : >250°C

- Applications : Lubricants, cosmetics, and silicone polymers.

Comparison: Despite a similar molecular weight, cyclohexasiloxane’s cyclic siloxane structure (Si-O backbone) imparts distinct properties, including higher density and thermal stability. Unlike hexamethyldodecane, it is polar and used in personal care products due to its volatility and non-greasy feel .

Hexabromocyclododecane (HBCD)

- Formula : C₁₂H₁₈Br₆

- Molecular Weight : 641.7 g/mol

- LogP : ~5.5–7.5 (varies by isomer)

- Applications: Flame retardant (now restricted due to toxicity).

Comparison :

HBCD’s brominated cyclic structure introduces high halogen content, increasing molecular weight and environmental persistence. While both HBCD and hexamethyldodecane are hydrophobic (LogP ~6–7), HBCD’s bromine atoms enhance flame-retardant properties but pose ecological risks .

Research Findings and Implications

Branching Effects :

- Branched alkanes like hexamethyldodecane exhibit lower melting points and improved low-temperature fluidity compared to linear isomers, making them ideal for synthetic lubricants .

- Increased branching reduces crystallinity, enhancing solubility in organic matrices .

Cyclohexasiloxanes, while persistent, are less toxic than brominated compounds but face scrutiny due to environmental mobility .

Industrial Relevance: Branched alkanes are prioritized in aviation and automotive lubricants for their thermal stability .

Biological Activity

2,2,4,9,11,11-Hexamethyldodecane is a hydrocarbon compound with the chemical formula and a CID number of 238540. This compound has garnered attention in various fields including biochemistry and pharmacology due to its unique structure and potential biological activities. This article aims to explore the biological activity of this compound by summarizing relevant research findings, case studies, and data tables.

The molecular structure of this compound consists of a long carbon chain with multiple methyl groups. This structural configuration contributes to its hydrophobic nature and influences its interactions with biological systems.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study involving various bioactive compounds highlighted that this compound was present in the methanol extract of Coriandrum sativum seeds at a concentration of 0.56% . The antioxidant activity was assessed using several assays including DPPH radical scavenging and nitric oxide radical inhibition methods.

Table 1: Antioxidant Activity of this compound

| Assay Type | Methodology Description | Results |

|---|---|---|

| DPPH Radical Scavenging | Measured absorbance at 517 nm after sample treatment with DPPH solution | Significant reduction noted |

| Nitric Oxide Inhibition | Assessed using Griess reagent after incubation with sodium nitroprusside | Effective inhibition observed |

Antimicrobial Activity

The compound's antimicrobial properties have been evaluated in various studies. In one investigation focusing on the antimicrobial efficacy of plant extracts containing this compound against Staphylococcus aureus and Klebsiella pneumoniae, it demonstrated notable inhibitory effects . The minimum inhibitory concentration (MIC) values were found to be promising for potential therapeutic applications.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | MIC (µg/ml) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 62.5 | 20 |

| Klebsiella pneumoniae | 62.5 | 17 |

Case Study 1: Hepatoprotective Effects

In a study examining the hepatoprotective effects of various compounds against carbon tetrachloride-induced liver damage in rats, it was suggested that compounds similar to or containing hexamethyldodecane may help restore liver function by reducing oxidative stress markers . The study involved measuring liver enzyme levels and collagen deposition as indicators of liver health.

Case Study 2: Phytochemical Screening

Another relevant study conducted a comprehensive phytochemical screening of Coriandrum sativum extracts where hexamethyldodecane was identified as one of the bioactive components contributing to the overall health benefits attributed to the plant . The research emphasized the importance of such compounds in traditional medicine.

Q & A

Q. What are the established synthetic routes for 2,2,4,9,11,11-Hexamethyldodecane, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves branched alkane assembly via alkylation or isomerization reactions. For example, using palladium-catalyzed coupling for methyl branch incorporation or Friedel-Crafts alkylation for steric control. Reaction efficiency depends on catalyst selection (e.g., Lewis acids), solvent polarity, and temperature gradients. Gas chromatography (GC) with flame ionization detection (FID) is recommended for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural fidelity . Comparative studies should optimize time-temperature profiles and catalyst loading using fractional factorial designs to identify dominant variables .

Q. How can researchers determine the physicochemical properties (e.g., boiling point, solubility) of this compound experimentally?

- Methodological Answer : Boiling points can be measured via differential scanning calorimetry (DSC) or dynamic vapor pressure analysis. Solubility parameters are determined using shake-flask methods with UV-Vis spectroscopy for quantification in polar/nonpolar solvents (e.g., hexane, ethanol). For hydrophobic alkanes, octanol-water partition coefficients (log P) are calculated via HPLC retention times. Researchers must standardize protocols to minimize environmental variability (e.g., humidity control) and cross-validate results with computational tools like COSMO-RS .

Q. What analytical techniques are most effective for characterizing this compound in complex mixtures?

- Methodological Answer : High-resolution mass spectrometry (HRMS) with electron ionization (EI) provides precise molecular weight confirmation. For isomer discrimination, tandem MS/MS or ion mobility spectrometry (IMS) is advised. GC coupled with mass spectrometry (GC-MS) using nonpolar capillary columns (e.g., DB-5) resolves co-eluting hydrocarbons. Quantitative analysis requires internal standards (e.g., deuterated dodecane) to correct for matrix effects .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound while addressing competing side reactions?

- Methodological Answer : A 2³ factorial design evaluates three critical factors: catalyst concentration (0.5–2.0 mol%), temperature (80–120°C), and reaction time (6–24 hours). Response surface methodology (RSM) identifies interactions between variables, while ANOVA quantifies significance. For side reactions (e.g., over-alkylation), kinetic modeling using Arrhenius plots predicts activation energies. In situ IR spectroscopy monitors intermediate formation to adjust conditions dynamically .

Q. What strategies resolve contradictions in reported spectral data (e.g., NMR chemical shifts) for this compound?

- Methodological Answer : Discrepancies may arise from solvent effects, isotopic impurities, or magnetic anisotropy. Researchers should replicate experiments under standardized conditions (deuterated solvent, 500+ MHz NMR) and compare with density functional theory (DFT)-calculated shifts (e.g., B3LYP/6-31G*). Collaborative databases like PubChem or Reaxys should be cross-referenced, prioritizing peer-reviewed studies over preliminary datasets. Meta-analyses using Bayesian statistics can quantify uncertainty across studies .

Q. How can computational tools (e.g., molecular dynamics, AI) predict the environmental behavior of this compound?

- Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) model aggregation tendencies in aqueous systems. Machine learning (ML) algorithms trained on alkane biodegradation datasets predict half-lives in soil/water matrices. COMSOL Multiphysics integrates reaction kinetics and diffusion coefficients to simulate environmental fate. Validation requires experimental LC-MS/MS tracking of degradation intermediates under controlled bioreactor conditions .

Q. What theoretical frameworks guide the study of this compound’s interactions in lipid bilayer systems?

- Methodological Answer : The hydrophobic effect and free-volume theory explain partitioning into lipid membranes. Fluorescence anisotropy and small-angle X-ray scattering (SAXS) quantify membrane disordering. Molecular docking (AutoDock Vina) predicts binding affinities with transmembrane proteins. Researchers must contextualize findings within broader biophysical models, such as the Martini coarse-grained force field, to generalize mechanistic insights .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in reported melting points or thermal stability data?

- Methodological Answer : Thermal stability discrepancies may stem from impurities or polymorphic forms. Differential thermal analysis (DTA) paired with X-ray crystallography identifies crystalline phases. Accelerated rate calorimetry (ARC) assesses decomposition kinetics. Collaborative interlaboratory studies using certified reference materials (CRMs) establish consensus values, with outlier detection via Grubbs’ test .

Experimental Design and Reporting Standards

Q. What methodological rigor is required when reporting this compound in biological assays?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Document solvent choice (e.g., DMSO for solubility), purity (>95% by GC), and batch-to-batch variability. Include negative controls (e.g., solvent-only) and positive controls (e.g., known membrane disruptors). For in vivo studies, follow OECD guidelines for dose-response modeling and ethical review .

Future Directions

Q. How can AI-driven autonomous laboratories advance research on this compound?

- Methodological Answer :

Autonomous labs integrate robotic synthesis with real-time analytics (e.g., inline NMR) for closed-loop optimization. Reinforcement learning algorithms prioritize reaction pathways with minimal waste. Blockchain-secured databases ensure reproducibility. Pilot systems should benchmark against manual workflows for cost/error reduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.